molecular formula C11H15N3S B2421555 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine CAS No. 2320600-33-5

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine

Cat. No.: B2421555
CAS No.: 2320600-33-5
M. Wt: 221.32
InChI Key: KSXJQRQTCDPBBX-UHFFFAOYSA-N
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Description

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring fused to a cyclopenta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often include the use of sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[d]pyrimidine derivatives and thiomorpholine-containing molecules. Examples include:

Uniqueness

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine is unique due to its specific combination of a thiomorpholine ring and a cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-9-10(3-1)12-8-13-11(9)14-4-6-15-7-5-14/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJQRQTCDPBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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